Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-chlorophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-chloroaniline with furan-2-carboxylic acid derivatives. One common method includes the use of methyl furan-2-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with 3-chloroaniline in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the 3-chlorophenyl ring can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the nitro group on the phenyl ring results in the corresponding aniline derivative.
Scientific Research Applications
Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the 3-chlorophenylamino methyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 5-[(3-chloroanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3 |
InChI Key |
WRTPTZROMYHNNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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